3-Bromo-5-methanesulfonyl-phenol
Description
3-Bromo-5-methanesulfonyl-phenol is a halogenated phenolic compound featuring a bromine atom at the 3-position and a methanesulfonyl group (-SO₂CH₃) at the 5-position of the aromatic ring. The methanesulfonyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s acidity, solubility, and reactivity. Such derivatives are pivotal in pharmaceutical and agrochemical synthesis, serving as intermediates for coupling reactions or as bioactive motifs themselves.
Properties
Molecular Formula |
C7H7BrO3S |
|---|---|
Molecular Weight |
251.10 g/mol |
IUPAC Name |
3-bromo-5-methylsulfonylphenol |
InChI |
InChI=1S/C7H7BrO3S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 |
InChI Key |
HARUPCNPEZCBBM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Bromo-5-methanesulfonyl-phenol with analogous bromophenol derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
Electron-Withdrawing Effects: The methanesulfonyl group (-SO₂CH₃) in this compound is more polar and electron-withdrawing than the trifluoromethyl (-CF₃) group in 3-Bromo-5-(trifluoromethyl)phenol. This increases acidity (lower pKa) and enhances electrophilic substitution reactivity . Compared to the phenyl group (-Ph) in 3-Bromo-5-phenylphenol, the -SO₂CH₃ group reduces steric bulk but introduces stronger hydrogen-bonding capacity, improving solubility in polar solvents .
Synthetic Utility: Sulfonyl-containing derivatives like (3-Bromo-5-fluorophenyl)methanesulfonyl chloride () are used to install sulfonamide or sulfonate ester moieties in drug candidates . Bromophenols with -CF₃ or -SO₂CH₃ groups are common in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their stability under basic conditions .
Safety and Handling: Brominated phenols with electron-withdrawing groups (e.g., -SO₂CH₃, -CF₃) may exhibit higher toxicity compared to non-halogenated analogs.
Research Findings and Data Gaps
Acidity and Reactivity: The pKa of 3-Bromo-5-(trifluoromethyl)phenol is estimated at ~5–6, comparable to other electron-deficient phenols. The methanesulfonyl analog is expected to exhibit even lower pKa (≤5) due to stronger electron withdrawal . Substitution patterns influence regioselectivity: Bromine at position 3 directs electrophiles to positions 2 and 6, while the -SO₂CH₃ group at position 5 may further deactivate the ring .
- Step 1: Bromination of 5-methanesulfonyl-phenol using N-bromosuccinimide (NBS) under radical conditions (similar to ’s furanone bromination) .
- Step 2 : Purification via silica gel chromatography, confirmed by NMR and mass spectrometry (as in ) .
Data Limitations: No direct evidence for this compound’s melting point, solubility, or bioactivity exists in the provided materials. Extrapolations are based on structurally related compounds.
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